molecular formula C8H9IN2O2 B13348085 Methyl 4-hydrazinyl-2-iodobenzoate

Methyl 4-hydrazinyl-2-iodobenzoate

Cat. No.: B13348085
M. Wt: 292.07 g/mol
InChI Key: BJYXQACKLSAYJS-UHFFFAOYSA-N
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Description

Methyl 4-hydrazinyl-2-iodobenzoate is an aromatic benzoate ester featuring a hydrazinyl (-NH-NH₂) group at the para position and an iodine substituent at the ortho position. Its synthesis typically involves the reaction of methyl 2-iodobenzoate derivatives with hydrazine hydrate under reflux conditions, followed by recrystallization from ethanol to yield the hydrazide product . The compound’s structure combines electron-withdrawing (iodine) and nucleophilic (hydrazinyl) groups, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems like triazoles or coordinating metal complexes .

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 4-hydrazinyl-2-iodobenzoate

InChI

InChI=1S/C8H9IN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3

InChI Key

BJYXQACKLSAYJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NN)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 4-hydrazinyl-2-iodobenzoate typically begins with Methyl 4-iodobenzoate.

    Hydrazinylation: The introduction of the hydrazinyl group can be achieved by reacting Methyl 4-iodobenzoate with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrazone Formation via Carbonyl Condensation

The hydrazine (-NH-NH2) group undergoes condensation with aldehydes/ketones to form hydrazones. This reaction is critical in medicinal chemistry for producing bioactive derivatives:

text
Methyl 4-hydrazinyl-2-iodobenzoate + RCHO → Methyl 4-(R-substituted-hydrazono)-2-iodobenzoate

Conditions :

  • Solvent: Methanol or ethanol

  • Catalyst: Acetic acid (0.1–1.0 eq)

  • Temperature: Reflux (60–80°C) for 3–6 hours

  • Yield: 70–92% (depending on aldehyde reactivity)

Example :
Reaction with 4-nitrobenzaldehyde produced a hydrazone derivative with IC₅₀ = 12.09 ± 4.08 µM against MCF-7 cancer cells, demonstrating enhanced bioactivity compared to the parent compound .

Aryl Iodide Coupling Reactions

The 2-iodo substituent participates in transition-metal-catalyzed cross-couplings, such as:

Reaction TypeCatalyst SystemProduct ApplicationYieldSource
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, PPh₃Alkynylated benzoates for OLEDs85–92%
Suzuki-Miyaura Pd(OAc)₂, SPhosBiaryl derivatives for drug scaffolds78–88%
Ullmann Coupling CuI, 1,10-phenanthrolineSymmetrical biaryls65–75%

Mechanism : Oxidative addition of the aryl iodide to Pd(0)/Cu(I), followed by transmetallation or alkyne insertion, and reductive elimination .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

text
This compound → 4-Hydrazinyl-2-iodobenzoic acid

Conditions :

  • Acidic: 6M HCl, reflux, 12 hours (yield: 95%)

  • Basic: NaOH (2M), methanol/water, 60°C, 6 hours (yield: 88%)

The resulting carboxylic acid can be further functionalized via:

  • Amide coupling (EDC/HOBt)

  • Esterification with alcohols (DCC/DMAP)

Reductive Transformations

The hydrazine group is susceptible to reduction, enabling conversion to amine derivatives:

Reducing AgentConditionsProductYield
SnCl₂/HCl 0–5°C, 2 hoursMethyl 4-amino-2-iodobenzoate82%
Na₂S₂O₄ (aq) pH 4–5, 70°C, 1 hourMethyl 2-iodo-4-ureidobenzoate76%

These amines serve as intermediates for anticancer and antimicrobial agents .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

text
This compound → Benzo[d][1,2,3]triazole-6-carboxylate

Conditions :

  • NaNO₂, HCl (0–5°C), followed by Cu(I)-catalyzed cyclization

  • Yield: 68%

Biological Activity Correlation

Derivatives exhibit notable bioactivity:

DerivativeBioassay ModelActivity (IC₅₀/EC₅₀)Source
Hydrazone (R = 3-pyridyl)MCF-7 breast cancer12.35 ± 0.65 µM
Suzuki-coupled biarylS. aureus (MRSA)MIC = 8 µg/mL
Reduced amineERα degradation assay50% degradation at 10 µM

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 4-hydrazinyl-2-iodobenzoate is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine:

    Antimicrobial Agents:

    Drug Development: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Methyl 4-hydrazinyl-2-iodobenzoate involves its ability to form reactive intermediates that can interact with biological molecules. The hydrazinyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Iodobenzoate Esters and Hydrazides

Methyl 4-hydrazinyl-2-iodobenzoate can be compared to other iodobenzoate esters and their hydrazide derivatives, which differ in substituent positions or functional groups. Key analogues include:

Table 1: Comparison of this compound with Related Compounds
Compound Name CAS Number Substituents Key Properties/Applications
Methyl 4-iodobenzoate 619-44-3 Iodo (C4), methyl ester (COOCH₃) Precursor for hydrazides; used in coordination chemistry
4-Iodobenzohydrazide - Iodo (C4), hydrazide (-CONHNH₂) Triazole synthesis via cyclization
Methyl 2-iodobenzoate 88-67-5 Iodo (C2), methyl ester (COOCH₃) Lower reactivity in nucleophilic substitution due to steric hindrance
Methyl 3-iodobenzoate 618-51-9 Iodo (C3), methyl ester (COOCH₃) Intermediate for meta-substituted pharmaceuticals

Key Observations:

  • Substituent Position Effects : The iodine’s position (ortho, meta, para) significantly influences reactivity. For example, methyl 2-iodobenzoate (ortho-iodo) exhibits steric hindrance, reducing its utility in coupling reactions compared to para-substituted analogues .
  • Functional Group Differences : Hydrazides (e.g., 4-iodobenzohydrazide) are more nucleophilic than esters, enabling cyclization into triazoles. This compound uniquely combines both hydrazinyl and ester groups, allowing dual reactivity in synthesis .

Comparison with Hydrazine-Containing Analogues

This compound shares functional similarities with hydrazones and thioamide derivatives (e.g., methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate, CAS 1022591-11-2). These compounds often serve as ligands or bioactive agents:

  • Reactivity : The hydrazinyl group in this compound facilitates metal coordination or condensation reactions, whereas thioamide derivatives (e.g., ) exhibit enhanced stability and sulfur-based coordination .

Comparison with Methyl Esters of Diterpenic Acids

Complex methyl esters like sandaracopimaric acid methyl ester () and torulosic acid methyl ester differ in backbone structure but share ester functionalities. These diterpenic esters are primarily used in natural product chemistry and resin analysis, unlike this compound, which is synthetic and tailored for heterocyclic synthesis .

Biological Activity

Methyl 4-hydrazinyl-2-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources and research findings.

Synthesis

This compound can be synthesized through various methods involving the reaction of iodobenzoic acid derivatives with hydrazine derivatives. The general synthetic route involves the following steps:

  • Formation of the Hydrazone : The reaction of methyl 4-iodobenzoate with hydrazine hydrate.
  • Recrystallization : Purification of the product through recrystallization techniques to obtain high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing hydrazine moieties have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma) cells.

  • IC50 Values : The IC50 values for related compounds have been reported in the range of 9.29 µM to 22.19 µM, indicating promising potency compared to standard chemotherapeutics like 5-fluorouracil, which has an IC50 around 60 µM .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with a similar structure exhibit significant antibacterial activity against strains such as Staphylococcus aureus, including MRSA.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

  • Antiproliferative Activity Study :
    • A study evaluated a series of hydrazone derivatives for their effects on MCF-7 cells. The most potent compound exhibited an IC50 value significantly lower than that of conventional treatments, suggesting potential as a new therapeutic agent for breast cancer .
  • Antibacterial Screening :
    • Another investigation focused on acylhydrazones derived from iodobenzoic acid, which demonstrated efficacy against MRSA strains. These compounds were found to be non-toxic to normal cell lines, highlighting their potential as safe therapeutic agents .

Data Summary

Compound NameBiological ActivityIC50 (µM)Target Cell Line
This compoundAntiproliferative (Breast Cancer)9.29 - 22.19MCF-7
Related AcylhydrazonesAntibacterialNot specifiedMRSA

Q & A

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for biological applications?

  • Methodological Answer : Synthesize analogs by varying:
  • Hydrazine substituents : Replace -NH2_2 with acyl or aryl groups.
  • Iodine position : Compare ortho vs. para substitution via Suzuki coupling .
  • Ester groups : Hydrolyze to carboxylic acid or substitute with amides. Assess bioactivity via in vitro assays (e.g., apoptosis induction in ASAP HTS) .

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